molecular formula C2H4N4O2S2 B1684419 5-Amino-1,3,4-thiadiazole-2-sulfonamide CAS No. 14949-00-9

5-Amino-1,3,4-thiadiazole-2-sulfonamide

Cat. No. B1684419
CAS RN: 14949-00-9
M. Wt: 180.21 g/mol
InChI Key: VGMVBPQOACUDRU-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-thiadiazole-2-sulfonamide is a white solid . It is an intermediate of Acetazolamide . This compound belongs to the class of organic compounds known as benzenesulfonamides . It is a structural analog of acetazolamide and shows interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action .


Synthesis Analysis

The synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives involves reactions of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride with 5-amino-1,3,4-thiadiazole-2-sulphonamide . The resulting compounds were characterized by elemental and spectral (¹H NMR, ¹³C NMR, IR) analysis .


Molecular Structure Analysis

The molecular formula of 5-Amino-1,3,4-thiadiazole-2-sulfonamide is C2H4N4O2S2 . Its molecular weight is 180.21 g/mol . The IUPAC name is 5-amino-1,3,4-thiadiazole-2-sulfonamide . The InChI is 1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8) .


Chemical Reactions Analysis

5-Amino-1,3,4-thiadiazole-2-sulphonamide derivatives have been synthesized and their inhibition effects on human carbonic anhydrase isozymes have been studied . The one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products .


Physical And Chemical Properties Analysis

5-Amino-1,3,4-thiadiazole-2-sulfonamide is a white solid . Its molecular weight is 180.21 g/mol . The IUPAC name is 5-amino-1,3,4-thiadiazole-2-sulfonamide . The InChI is 1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8) .

Scientific Research Applications

Carbonic Anhydrase Inhibition

5-Amino-1,3,4-thiadiazole-2-sulfonamide is primarily studied for its role as a carbonic anhydrase inhibitor. This compound, being an acetazolamide precursor, binds to the zinc ion in carbonic anhydrase and interacts with amino acids like Thr199, Glu106, and Thr200. This binding mechanism is crucial for designing inhibitors for these zinc-containing enzymes, which have widespread applications in medical and biological research (Menchise et al., 2006).

Anticancer Research

In the field of anticancer research, derivatives of 5-Amino-1,3,4-thiadiazole-2-sulfonamide have shown potential. Specifically, these derivatives inhibit carbonic anhydrase, a trait beneficial in anticancer activity. For instance, derivative 5h displayed significant inhibitory activity and demonstrated anticancer potential through carbonic anhydrase inhibition rather than by DNA binding (Abas et al., 2021).

Structural Studies and Binding Pockets

The molecule has been utilized in structural studies to understand the binding pockets of carbonic anhydrase isozymes. For example, a study showed that the derivative 5-(1-adamantylcarboxamido)-1,3,4-thiadiazole-2-sulfonamide binds in a unique pocket of carbonic anhydrase II, suggesting potential for designing isoform-selective inhibitors (Avvaru et al., 2010).

Safety And Hazards

5-Amino-1,3,4-thiadiazole-2-sulfonamide is an experimental teratogen . When heated to decomposition, it emits very toxic fumes of NOx, Na2O, and SOx .

Future Directions

Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole have been prepared and characterized by physico-chemical methods . They have been evaluated as carbonic anhydrase inhibitors and as anticonvulsants and diuretics . These salts exhibited diuretic and anticonvulsant activities with little neurotoxicity . This suggests potential future directions for the development of novel, more effective therapeutics .

properties

IUPAC Name

5-amino-1,3,4-thiadiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMVBPQOACUDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164324
Record name 5-Amino-1,3,4-thiadiazole-2-sulfonamide
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Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,3,4-thiadiazole-2-sulfonamide

CAS RN

14949-00-9
Record name 5-Amino-1,3,4-thiadiazole-2-sulfonamide
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Record name 5-Amino-1,3,4-thiadiazole-2-sulfonamide
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Record name 5-amino-1,3,4-thiadiazole-2-sulfonamide
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Synthesis routes and methods I

Procedure details

This is prepared by hydrolysis of the acetamide 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide (acetazolamide). A slurry of 0.2 mol of acetazolamide in 600 mL of methanol is treated with 60 mL 12N HCl. This mixture is heated with stirring to reflux for 6 hours. Reaction progress is monitored using liquid chromatography. If reaction is not completed after 6 hours, another 30 mL of 12N HCl is added, and the mixture held at reflux for 2 hours. Methanol is then removed under reduced pressure. Product is recovered after raising the pH of the suspension to 7 by addition of NaOH at 0.4° , followed by filtration. Yield is between 85 and 98% of theoretical with 99% purity. KI =40 nM.
Name
acetamide 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
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600 mL
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solvent
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Quantity
30 mL
Type
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Acetazolamide (2.03 g, 9.13 mmol) was combined with 1N HCl (20 mL) and then heated at 100° C. The initial suspension became a clear solution within 3 h. After cooling to 0° C. the reaction mixture was carefully neutralized by the addition of solid KOH. Upon standing precipitates had formed and were collected by filtration. The solids were dried under high vacuum to afford 5-amino-[1,3,4]thiadiazole-2-sulfonic acid amide (1.2 g, 70%) as a colorless solid; 1H NMR (DMSO-d6): δ 8.06 (s, 2H), 7.82 (s, 2H). Acetazolamide (2.03 g, 9.13 mmol) was combined with 1N HCl (20 mL) and then heated at 100° C. The initial suspension became a clear solution within 3 h. After cooling to 0° C. A. The title compound was prepared from 5-amino-[1,3,4]thiadiazole-2-sulfonic acid amide in a manner similar to that described in Example 1D; 1H NMR (DMSO-d6): δ 8.09 (s, 2H), 7.82 (d, J=8 Hz, 1H), 7.73 (t, J=8 Hz, 1H), 7.63 (t, J=8 Hz, 1H), 7.32 (d, J=8 Hz, 1H), 6.74 (s, 1H), 1.98 (s, 3H), 1.67 (s, 3H); MS (ESI) m/z 446 [M+H]+.
Quantity
2.03 g
Type
reactant
Reaction Step One
[Compound]
Name
initial suspension
Quantity
0 (± 1) mol
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Reaction Step Two
Name
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0 (± 1) mol
Type
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Name
Quantity
20 mL
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Reaction Step Four

Synthesis routes and methods III

Procedure details

22.2 gr of acetazolamide, was dissolved in 100 ml concentrated HCl solution (35%) and refluxed on a water bath (60° C.) for two hours.
Quantity
22.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1,3,4-thiadiazole-2-sulfonamide
Reactant of Route 2
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5-Amino-1,3,4-thiadiazole-2-sulfonamide
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5-Amino-1,3,4-thiadiazole-2-sulfonamide
Reactant of Route 4
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Reactant of Route 5
5-Amino-1,3,4-thiadiazole-2-sulfonamide
Reactant of Route 6
5-Amino-1,3,4-thiadiazole-2-sulfonamide

Citations

For This Compound
355
Citations
R Kasımoğulları, M Bülbül, H Günhan… - Bioorganic & medicinal …, 2009 - Elsevier
Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide 1 (inhibitor 1) were synthesized from 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride …
Number of citations: 34 www.sciencedirect.com
R Kasımoğulları, M Bülbül, BS Arslan… - European journal of …, 2010 - Elsevier
Pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (inhibitor 1) were synthesized from ethyl 3-(chlorocarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-4-…
Number of citations: 94 www.sciencedirect.com
B Aday, R Ulus, M Tanc, M Kaya, CT Supuran - Bioorganic Chemistry, 2018 - Elsevier
Herein, we report that acridine intermediates 5 were obtained from the reduction of nitro acridine derivatives 4, which were synthesized via condensation of dimedone, p-…
Number of citations: 25 www.sciencedirect.com
M Bülbül, N Saraçoğlu, Öİ Küfrevioğlu… - Bioorganic & medicinal …, 2002 - Elsevier
Bile acid amides (cholan-24-amides) of 5-substituted 1,3,4-thiadiazole-2-sulfonamide have been prepared from lithocholic, deoxycholic, cholic and dehydrocholic acids. Besides, the …
Number of citations: 68 www.sciencedirect.com
M Bülbül, R Kasimoğullari… - Journal of Enzyme …, 2008 - Taylor & Francis
Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide were synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride and 4-benzoyl-1-(3-…
Number of citations: 26 www.tandfonline.com
S Mert, Z Alım, MM İşgör, Ş Beydemir… - Bioorganic chemistry, 2016 - Elsevier
A series of 1-(3-substituted-phenyl)-5-phenyl-N 3 ,N 4 -bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3,4-dicarboxamides (4–15) were synthesized. The structures of these pyrazole-…
Number of citations: 28 www.sciencedirect.com
GE Camı, EE Chufán, JC Pedregosa… - Journal of Molecular …, 2001 - Elsevier
The infrared and Raman spectra in the range 4000–50cm −1 were obtained for 5-amino-1,3,4-thiadiazole-2-sulfonamide. The molecular geometry was optimized by means of the DFT …
Number of citations: 33 www.sciencedirect.com
V Menchise, G De Simone, A Di Fiore… - Bioorganic & medicinal …, 2006 - Elsevier
The X-ray crystal structures of 5-amino-1,3,4-thiadiazole-2-sulfonamide (the acetazolamide precursor) and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-…
Number of citations: 44 www.sciencedirect.com
JC Pedregosa, G Alzuet, J Borras, S Fustero… - … Section C: Crystal …, 1993 - scripts.iucr.org
Bond lengths and angles indicate a strong interaction between the NH2 group and the thiadiazole ring. The sulfonamido moiety adopts a distorted arrangement around the S atom. …
Number of citations: 36 scripts.iucr.org
R Kasımoğulları, M Bülbül, S Mert… - Journal of enzyme …, 2011 - Taylor & Francis
In this study, some novel inhibitors were synthesised from the further stage reactions of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride with 5-amino-1,3,4-…
Number of citations: 8 www.tandfonline.com

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